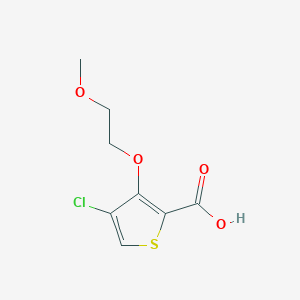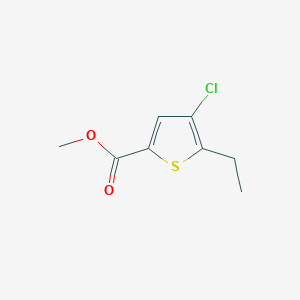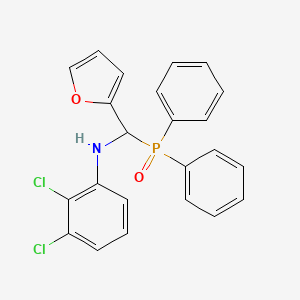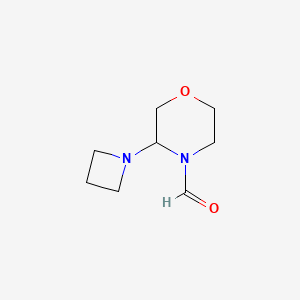
2-(3-hydroxyphenoxy)-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-hydroxyphenoxy)-N,N-dimethylacetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a hydroxyphenoxy group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide typically involves the reaction of 3-hydroxyphenol with N,N-dimethylacetamide in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-hydroxyphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-phenoxy-N,N-dimethylacetamide.
Reduction: Formation of 2-(3-aminophenoxy)-N,N-dimethylacetamide.
Substitution: Formation of 2-(3-halophenoxy)-N,N-dimethylacetamide.
Aplicaciones Científicas De Investigación
2-(3-hydroxyphenoxy)-N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with amino acid residues in proteins, while the acetamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
2-(3-hydroxyphenoxy)-N,N-dimethylacetamide can be compared with other similar compounds, such as:
2-(4-hydroxyphenoxy)-N,N-dimethylacetamide: Differing in the position of the hydroxy group, which can affect its reactivity and binding properties.
2-(3-methoxyphenoxy)-N,N-dimethylacetamide: The methoxy group can influence the compound’s solubility and chemical stability.
2-(3-hydroxyphenoxy)-N,N-diethylacetamide: The presence of ethyl groups instead of methyl groups can alter the compound’s pharmacokinetic properties.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
2-(3-hydroxyphenoxy)-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H13NO3/c1-11(2)10(13)7-14-9-5-3-4-8(12)6-9/h3-6,12H,7H2,1-2H3 |
Clave InChI |
PSZMFIQYKZFDEN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)COC1=CC=CC(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12071479.png)
![[3-Acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B12071481.png)

![Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine](/img/structure/B12071493.png)








![{4-[(3R)-oxolan-3-yloxy]phenyl}methanol](/img/structure/B12071561.png)

